molecular formula C8H9NO4 B3008190 4-[(1S)-1-Hydroxyethyl]-2-nitrophenol CAS No. 1932089-63-8

4-[(1S)-1-Hydroxyethyl]-2-nitrophenol

Cat. No. B3008190
CAS RN: 1932089-63-8
M. Wt: 183.163
InChI Key: YFJFHPWXFUVRCD-YFKPBYRVSA-N
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Description

“4-[(1S)-1-Hydroxyethyl]-2-nitrophenol” is a chemical compound with the CAS Number: 1932089-63-8 . It has a molecular weight of 183.16 . The IUPAC name for this compound is (S)-4-(1-hydroxyethyl)-2-nitrophenol .


Molecular Structure Analysis

The InChI code for “4-[(1S)-1-Hydroxyethyl]-2-nitrophenol” is 1S/C8H9NO4/c1-5(10)6-2-3-8(11)7(4-6)9(12)13/h2-5,10-11H,1H3/t5-/m0/s1 . This code provides a unique identifier for the molecule’s structure. For a detailed molecular structure analysis, techniques like Molecular Orbital Theory could be used .


Physical And Chemical Properties Analysis

The compound is stored at a temperature of 4 degrees Celsius . and is in powder form .

Scientific Research Applications

    Catalysis for 4-Nitrophenol Reduction and Organic Dye Degradation

    • Application : Ultrafine palladium (Pd) nanoparticles anchored on cerium dioxide (CeO2) nanorods exhibit remarkable catalytic activity. These nanocomposites can almost completely reduce 4-nitrophenol (4-NP) and various organic dyes (e.g., methyl blue, rhodamine B, methyl orange, and Congo red). The catalysts remain stable even after multiple uses .

    Silicone Surfactant Design and Applications

Safety And Hazards

The compound is associated with certain hazard statements including H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-[(1S)-1-hydroxyethyl]-2-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-5(10)6-2-3-8(11)7(4-6)9(12)13/h2-5,10-11H,1H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFJFHPWXFUVRCD-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)O)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1)O)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(1S)-1-Hydroxyethyl]-2-nitrophenol

CAS RN

1932089-63-8
Record name 4-[(1S)-1-hydroxyethyl]-2-nitrophenol
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